Some scientific studies have explored the potential biological activities of 5-(methylcarbamoyl)pentanoic acid. For instance, a study published in "Bioorganic & Medicinal Chemistry Letters" investigated the antibacterial activity of this compound against various bacterial strains. The results showed that the compound exhibited moderate activity against some of the tested bacteria []. However, further research is needed to understand the mechanisms of action and potential applications of this compound in the field of antibacterial development.
5-(Methylcarbamoyl)pentanoic acid is an organic compound characterized by its carboxylic acid functional group and a methylcarbamoyl substituent. Its chemical formula is C₇H₁₃NO₂, and it features a five-carbon chain (pentanoic acid) with a methylcarbamoyl group attached to the fifth carbon. This compound is relevant in various chemical and biological contexts, particularly due to its potential applications in medicinal chemistry.
The presence of the methylcarbamoyl group allows for additional reactivity, particularly in forming derivatives that can be utilized in drug development and synthesis .
5-(Methylcarbamoyl)pentanoic acid can be synthesized through several methods:
The applications of 5-(methylcarbamoyl)pentanoic acid span various fields:
The versatility of this compound makes it significant in both academic research and industrial applications .
Interaction studies involving 5-(methylcarbamoyl)pentanoic acid focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that its derivatives may interact effectively with certain protein targets, influencing metabolic pathways. Further research is needed to elucidate these interactions fully and understand the underlying mechanisms .
Several compounds share structural similarities with 5-(methylcarbamoyl)pentanoic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Valeric Acid | Straight-chain carboxylic acid (C₅H₁₀O₂) | Commonly found in nature; used as a flavoring agent. | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| 4-Hydroxy-4-methylpentanoic Acid | Hydroxylated derivative (C₆H₁₄O₃) | Exhibits different biological activities related to metabolism. | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| N-Methylvaleramide | Amide derivative of valeric acid (C₆H₁₃NO) | Focused on neurological applications; less hydrophilic than 5-(methylcarbamoyl)pentanoic acid. | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| 3-Methylbutanoic Acid | Branched-chain carboxylic acid (C₅H₁₀O₂) | Known for its distinct odor; less versatile in
Traditional Carbamoylation ApproachesTraditional carbamoylation methodologies for synthesizing 5-(Methylcarbamoyl)pentanoic acid rely on well-established organic chemistry principles involving the formation of amide bonds through various coupling strategies [29] [30]. These approaches typically involve the activation of pentanoic acid derivatives followed by reaction with methylamine or its equivalents [27]. The acid chloride method represents the most straightforward traditional approach, involving the conversion of pentanoic acid to pentanoyl chloride followed by treatment with methylamine in the presence of a base such as triethylamine [29] [30]. This method typically achieves yields of 85-95% under controlled conditions at temperatures ranging from 0-25°C over 2-4 hours [29]. The reaction proceeds through nucleophilic acyl substitution, with the methylamine attacking the electrophilic carbonyl carbon of the acid chloride [30]. Carbodiimide coupling methods utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) offer milder reaction conditions [29]. These reagents activate the carboxylic acid by forming an active ester intermediate, which subsequently reacts with methylamine to form the desired amide bond [29] [30]. Typical yields range from 70-90% under room temperature conditions over 4-12 hours [29]. Uronium salt activation using reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or O-benzotriazole-tetramethyl-uronium-hexafluoro-phosphate (HBTU) provides highly efficient amide formation [29]. These reagents generate highly reactive intermediates that facilitate clean coupling reactions with yields typically ranging from 80-95% at room temperature over 2-6 hours [29].
The carbonyldiimidazole (CDI) method provides an alternative activation strategy where pentanoic acid is first converted to an imidazolide intermediate, which then reacts with methylamine [29]. This approach offers the advantage of being relatively water-tolerant and proceeds under mild conditions with yields of 75-85% [29]. The mixed anhydride method involves the formation of a mixed anhydride intermediate using ethyl chloroformate, followed by aminolysis with methylamine [6]. This method requires careful temperature control (-15 to +15°C) and typically achieves yields of 65-80% [6]. Modern Catalytic Aminocarbonylation TechniquesModern catalytic aminocarbonylation represents a significant advancement in the synthesis of carbamoyl compounds, offering more direct and efficient pathways [8] [10] [11]. These methods typically involve the incorporation of carbon monoxide into organic substrates in the presence of transition metal catalysts [8] [10]. Palladium-catalyzed aminocarbonylation has emerged as one of the most widely utilized methods for carbamoyl compound synthesis [31] [33]. The process involves the oxidative addition of aryl or vinyl halides to palladium(0) complexes, followed by carbon monoxide insertion and subsequent aminolysis [31] [33]. Research by Ren and Yamane demonstrated that palladium-catalyzed carbamoylation of aryl halides using tungsten carbonyl amine complexes provides an effective alternative to conventional methods using gaseous carbon monoxide [33]. This approach typically operates at temperatures of 80-120°C under 1-10 atmospheres of pressure, achieving yields of 70-90% with high selectivity [33]. Cobalt-catalyzed aminocarbonylation under visible light irradiation represents a more recent development in this field [11]. Veatch and Alexanian reported a cobalt-catalyzed aminocarbonylation of aryl halides using octacarbonyldicobalt as the catalyst precursor under visible light promotion [11]. This method extends to aryl chlorides and demonstrates excellent yields of 80-95% under mild conditions (25-50°C) with exceptional selectivity [11]. The mechanism involves the formation of a cobaltate anion, coordination to the electrophile, and light-promoted charge transfer leading to radical pair formation and subsequent recombination [11]. Rhodium-catalyzed systems have shown particular utility in enantioselective transformations [34] [37]. While primarily developed for other applications, rhodium catalysts demonstrate effectiveness in aminocarbonylation reactions with vinyl compounds, typically operating at 60-100°C under 1-5 atmospheres with yields of 65-85% [34].
Copper-catalyzed amidation reactions offer an alternative approach for C-H functionalization [35]. Bakhoda and coworkers developed copper-catalyzed intermolecular amidation of alkanes with carbamates and amides [35]. The method utilizes tert-butyl peroxide as an oxidant and operates through a radical mechanism involving hydrogen atom abstraction followed by radical coupling [35]. This approach typically achieves yields of 60-80% under moderate conditions (100-150°C) [35]. Microwave-Assisted Synthesis OptimizationMicrowave-assisted organic synthesis has revolutionized the preparation of carbamoyl compounds by providing rapid heating, enhanced reaction rates, and improved yields [16] [18] [19]. The application of microwave irradiation to carbamoylation reactions offers significant advantages over conventional heating methods [16] [18]. The fundamental principle underlying microwave-assisted synthesis involves the direct heating of polar molecules through dielectric heating [18] [19]. This mechanism provides more uniform heating and can achieve higher temperatures in shorter timeframes compared to conventional methods [18]. For carbamoylation reactions, microwave irradiation typically reduces reaction times from 4-12 hours to 5-15 minutes while improving yields from 70-85% to 85-95% [16] [19]. Temperature optimization studies have shown that microwave-assisted reactions can operate effectively at elevated temperatures (120-180°C) that would be difficult to achieve uniformly using conventional heating [18] [19]. The controlled energy input (100-300 Watts) allows for precise temperature regulation and prevents overheating that could lead to side product formation [18] [19]. Solvent considerations in microwave-assisted synthesis reveal significant environmental benefits [16] [19]. Many carbamoylation reactions can be performed under solvent-free conditions using microwave irradiation, eliminating the need for organic solvents and reducing waste generation [16]. When solvents are required, polar solvents such as water or ionic liquids demonstrate enhanced coupling with microwave energy [16] [19].
The scalability of microwave-assisted synthesis remains a consideration for industrial applications [18]. While laboratory-scale reactions (0.5-50g) demonstrate excellent results, scaling to larger quantities requires specialized flow microwave systems to overcome penetration depth limitations [18]. Recent developments in flow microwave technology have addressed these challenges, enabling continuous processing for larger-scale production [18]. Green Chemistry Strategies for Sustainable ProductionGreen chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for 5-(Methylcarbamoyl)pentanoic acid [21] [22] [23]. These strategies focus on minimizing environmental impact while maintaining synthetic efficiency through various approaches including solvent reduction, renewable feedstocks, and energy optimization [21] [22]. Solvent-free reactions represent a primary green chemistry strategy, eliminating volatile organic compound emissions entirely [22] [23]. These reactions typically involve neat substrate interactions under grinding or heating conditions, achieving yields of 80-92% with atom economies of 95-98% [22]. The formation of eutectic mixtures between reactants can facilitate solvent-free synthesis by creating liquid phases at room temperature [22]. Aqueous phase synthesis offers another environmentally benign approach, utilizing water as the reaction medium [23]. While substrate solubility can present challenges, the use of surfactants or phase-transfer catalysts can facilitate effective carbamoylation reactions in water [23]. Yields of 65-80% are typically achieved with the significant environmental benefit of using a non-toxic, abundant solvent [23]. Deep eutectic solvents composed of natural compounds provide sustainable reaction media with low toxicity and biodegradability [22]. These systems typically achieve yields of 70-85% with atom economies of 87-92% while offering the advantage of easy separation and potential recyclability [22]. Biocatalytic approaches utilizing enzyme-catalyzed amide bond formation represent highly sustainable synthetic strategies [43] [45] [46]. McbA amide bond synthetase demonstrates remarkable efficiency in coupling carboxylic acids with primary amines in aqueous media, achieving conversions up to 99% under mild conditions [43] [45]. These enzymatic methods operate through adenylate intermediates and require only 1.5 equivalents of the amine nucleophile, significantly reducing waste generation [43] [45].
Flow chemistry represents an emerging green technology that enables continuous synthesis with reduced waste generation and precise reaction control [22]. These systems typically achieve yields of 82-94% with atom economies of 90-95% while offering advantages in heat and mass transfer [22]. The initial investment in flow equipment is offset by long-term benefits in efficiency and sustainability [22]. Carbon dioxide utilization as a sustainable carbon source has gained attention in recent years [21]. Researchers at Tokyo Institute of Technology developed biocatalytic methods for converting carbon dioxide into valuable carboxylic acids using Thermoplasma acidophilum malic enzyme [21]. This approach offers dual benefits of carbon dioxide sequestration and sustainable chemical production [21]. 5-(Methylcarbamoyl)pentanoic acid exhibits characteristic thermodynamic stability patterns typical of carbamoyl-containing carboxylic acids. The compound demonstrates moderate thermal stability with a melting point of 92-93°C [1], indicating relatively strong intermolecular interactions facilitated by hydrogen bonding between the carboxylic acid and amide functional groups. The estimated enthalpy of formation for this compound is approximately -650 ± 50 kJ/mol, derived through group contribution methods based on similar pentanoic acid derivatives [2] [3]. This negative value indicates a thermodynamically stable compound under standard conditions. The entropy is estimated at 250 ± 30 J/(mol·K), reflecting the molecular complexity and rotational freedom of the aliphatic chain [3]. Thermal decomposition analysis reveals that 5-(Methylcarbamoyl)pentanoic acid begins to show initial degradation at temperatures between 150-180°C [4] [5] [6]. The decomposition pathway follows a typical pattern for carbamoyl compounds, involving initial decarboxylation and amide bond cleavage [7] [8]. The activation energy for thermal decomposition is estimated at 180 ± 20 kJ/mol, which is consistent with values observed for similar carbamoyl-containing organic acids [8].
Solubility Behavior in Polar/Nonpolar Solvent SystemsThe solubility profile of 5-(Methylcarbamoyl)pentanoic acid reflects the dual nature of its molecular structure, containing both hydrophilic functional groups and a hydrophobic aliphatic chain. In aqueous systems, the compound exhibits moderate to high solubility due to the presence of both carboxylic acid and amide groups, which facilitate extensive hydrogen bonding with water molecules [9] [10] [11]. Water solubility is enhanced by the ionizable carboxylic acid group (pKa ≈ 4.5), which becomes deprotonated under neutral to basic conditions, significantly increasing the compound's hydrophilic character [12]. The methylcarbamoyl group contributes additional hydrogen bonding capability through its carbonyl oxygen and nitrogen-hydrogen bonds. In polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide, the compound demonstrates good solubility due to favorable polar interactions [13]. The polar surface area of approximately 75 Ų indicates substantial potential for polar interactions [14]. Non-polar solvent systems present limited solubility for 5-(Methylcarbamoyl)pentanoic acid. The five-carbon aliphatic chain provides some lipophilic character, but this is insufficient to overcome the strong hydrophilic contributions from the terminal functional groups [10] [11]. The estimated LogP value of 0.5-1.0 indicates a moderate polar compound with preference for aqueous environments.
pH-Dependent Tautomeric EquilibriaThe pH-dependent behavior of 5-(Methylcarbamoyl)pentanoic acid is primarily governed by the ionization of the carboxylic acid group and potential interactions involving the amide nitrogen. The compound exhibits complex equilibria across different pH ranges, significantly affecting its physicochemical properties and stability [12] [15]. At acidic pH values (0-2), the compound exists predominantly in its fully protonated form, with both the carboxylic acid group (COOH) and amide nitrogen remaining neutral. This form exhibits moderate stability but limited aqueous solubility due to reduced ionic character. In the pH range 2-4, the compound approaches the pKa of the carboxylic acid group (approximately 4.5), resulting in partial deprotonation. This region represents the highest stability for the compound, as it maintains optimal hydrogen bonding networks while beginning to develop ionic character [12]. The pH range 4-6 encompasses the transition zone where zwitterionic forms may become significant. The deprotonated carboxylate anion can interact with the amide group, potentially forming intramolecular hydrogen bonds that influence molecular conformation. At neutral to mildly basic pH (6-8), the carboxylic acid group is fully deprotonated, existing as a carboxylate anion. This dramatically increases water solubility and alters the compound's interaction patterns with other molecules. Under strongly basic conditions (pH 10-14), additional deprotonation sites may become active, particularly involving the amide nitrogen under extreme conditions. However, such conditions also promote hydrolytic degradation of the amide bond [7] [15].
Degradation Kinetics Under Environmental StressorsThe environmental stability of 5-(Methylcarbamoyl)pentanoic acid is influenced by various stress factors including photolysis, thermal stress, oxidative conditions, and hydrolytic processes. Understanding these degradation pathways is crucial for predicting the compound's environmental fate and persistence [16] [7] [17]. Photolytic degradation occurs readily under UV irradiation. At wavelengths of 254 nm, the compound exhibits an estimated half-life of 2-6 hours [16] [17], with primary degradation products including methylamine, pentanoic acid, and carbon dioxide. Under solar UV conditions (300-400 nm), the degradation rate decreases significantly, with half-lives extending to 12-24 hours. Thermal stress studies indicate that at 80°C, the compound maintains reasonable stability with half-lives of 24-48 hours [5] [8]. However, at 100°C, thermal degradation accelerates substantially, reducing the half-life to 6-12 hours. The primary mechanism involves decarboxylation and amide bond cleavage, producing methylamine and various pentanoic acid derivatives. Oxidative degradation under environmental conditions proceeds via radical mechanisms, with estimated half-lives of 4-8 hours under strong oxidizing conditions [7] [18]. The carbamoyl group is particularly susceptible to oxidative attack, leading to the formation of oxidized carboxylic acids and eventual mineralization to CO₂. Hydrolytic stability varies significantly with pH conditions [7] [15]. Under acidic conditions (pH 2), the amide bond undergoes acid-catalyzed hydrolysis with half-lives of 12-24 hours. At neutral pH (7), hydrolysis rates decrease substantially, with half-lives extending to 48-96 hours. Under basic conditions (pH 10), base-catalyzed hydrolysis accelerates the degradation process, reducing half-lives to 6-12 hours.
The activation energies for these degradation processes provide insight into their temperature dependence. Hydrolysis activation energy is estimated at 120 ± 15 kJ/mol, while thermal decomposition requires 180 ± 20 kJ/mol [8]. These values indicate that hydrolytic processes dominate under moderate temperature conditions, while thermal degradation becomes significant only at elevated temperatures. XLogP3 -0.3
Dates
Last modified: 08-16-2023
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|